

Unveiling the Solid State: A Technical Guide to 4-Tert-butylbenzamide

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Compound of Interest

Compound Name: 4-Tert-butylbenzamide

Cat. No.: B1266068

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Introduction

4-Tert-butylbenzamide, a substituted aromatic amide, serves as a valuable building block in organic synthesis and drug discovery. Its molecular structure, characterized by a bulky tert-butyl group and a benzamide moiety, influences its solid-state properties, including crystal packing and intermolecular interactions. Understanding the crystal structure of this compound is paramount for predicting its physical properties, such as solubility and melting point, and for designing new derivatives with tailored characteristics. This technical guide provides a summary of the available data on **4-tert-butylbenzamide**, with a focus on its structural and physical properties, alongside a detailed experimental protocol for its synthesis.

Physicochemical Properties

While a definitive single-crystal X-ray diffraction structure for **4-tert-butylbenzamide** is not publicly available in crystallographic databases, its general physical and chemical properties have been reported. These properties are crucial for its handling, characterization, and application in further research.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO	[1]
Molecular Weight	177.24 g/mol	[2]
Appearance	Colorless or light yellow crystalline powder	[1]
Melting Point	145-148 °C	[1]
Solubility	Soluble in organic solvents like ethanol, ether, and ketone; insoluble in water.	[1]

Synthesis of 4-Tert-butylbenzamide

The synthesis of **4-tert-butylbenzamide** can be achieved through the reaction of p-tert-butyl benzoyl chloride with ammonia.[1] This method provides a straightforward route to obtaining the crystalline product.

Experimental Protocol: Synthesis via Ammonolysis of an Acyl Chloride

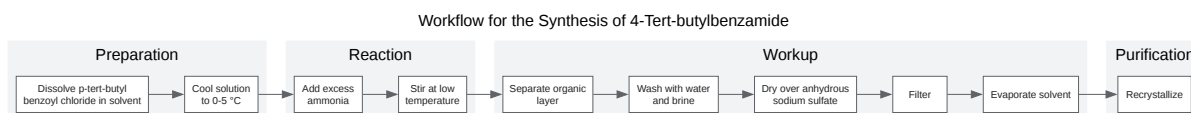
Materials:

- p-tert-butyl benzoyl chloride
- Ammonia (aqueous solution or gas)
- An appropriate organic solvent (e.g., diethyl ether, dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve p-tert-butyl benzoyl chloride in a suitable organic solvent in a reaction flask.
- Cool the solution in an ice bath to 0-5 °C.

- Slowly add a stoichiometric excess of aqueous ammonia to the cooled solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
- Continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.
- After the reaction is complete, separate the organic layer.
- Wash the organic layer with water and brine to remove any unreacted ammonia and salts.
- Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.
- Filter the solution to remove the drying agent.
- Remove the solvent under reduced pressure to yield the crude **4-tert-butylbenzamide**.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure, colorless or light yellow crystals.[1]



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Caption: Synthesis Workflow of **4-Tert-butylbenzamide**.

Crystal Structure and X-ray Diffraction Data

As of the latest search, a definitive, publicly accessible single-crystal X-ray diffraction (XRD) structure of **4-tert-butylbenzamide** has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, detailed crystallographic parameters including unit cell dimensions, space group, and atomic coordinates are not available.

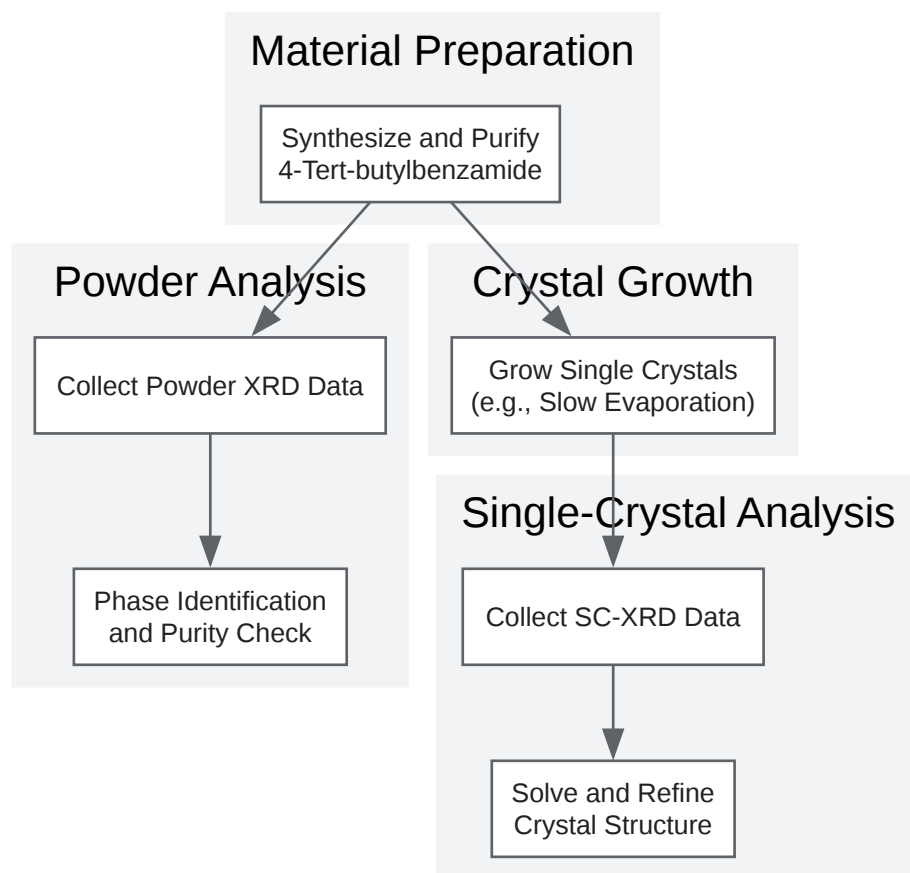
Similarly, experimental powder X-ray diffraction (PXRD) patterns for **4-tert-butylbenzamide** are not readily found in the public domain. The acquisition of such data would be a valuable contribution to the scientific community, enabling phase identification, purity assessment, and further structural analysis.

Future Work: Elucidating the Crystal Structure

The determination of the crystal structure of **4-tert-butylbenzamide** would require the following experimental steps:

- **Single Crystal Growth:** High-quality single crystals are a prerequisite for single-crystal XRD analysis. This can be achieved through various techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent is critical and would need to be determined experimentally based on the solubility of the compound.^[3]
- **Single-Crystal X-ray Diffraction (SC-XRD):** A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern can be used to determine the unit cell parameters, space group, and the precise arrangement of atoms within the crystal lattice.
- **Powder X-ray Diffraction (PXRD):** A polycrystalline sample of **4-tert-butylbenzamide** would be analyzed using a powder diffractometer. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), would serve as a fingerprint for the crystalline phase of the compound.

Experimental Workflow for Crystal Structure Determination



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Caption: Crystal Structure Determination Workflow.

Conclusion

4-Tert-butylbenzamide is a readily synthesized compound with potential applications in various fields of chemical research. While its fundamental physicochemical properties are known, a detailed understanding of its solid-state structure remains an open area for investigation. The experimental protocols outlined in this guide provide a basis for the synthesis of the material, and the proposed workflow for crystallographic analysis highlights the necessary steps to fully characterize its solid state. The elucidation of the crystal structure of **4-tert-butylbenzamide** would be a valuable addition to the structural chemistry landscape, providing insights that could guide the development of new materials and pharmaceutical agents.

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